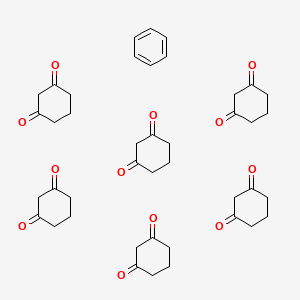

Benzene;cyclohexane-1,3-dione

Description

Structure

2D Structure

Properties

CAS No. |

103620-43-5 |

|---|---|

Molecular Formula |

C42H54O12 |

Molecular Weight |

750.9 g/mol |

IUPAC Name |

benzene;cyclohexane-1,3-dione |

InChI |

InChI=1S/6C6H8O2.C6H6/c6*7-5-2-1-3-6(8)4-5;1-2-4-6-5-3-1/h6*1-4H2;1-6H |

InChI Key |

XYZCGDKVCWJSQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CC(=O)C1.C1CC(=O)CC(=O)C1.C1CC(=O)CC(=O)C1.C1CC(=O)CC(=O)C1.C1CC(=O)CC(=O)C1.C1CC(=O)CC(=O)C1.C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis for the Target Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. For a typical 2-arylcyclohexane-1,3-dione scaffold, a primary disconnection can be made at the carbon-carbon bond between the aromatic ring and the dione (B5365651) ring. dokumen.pub

This disconnection suggests two main synthetic strategies:

Strategy A (Approaches Involving Cyclohexane-1,3-dione Derivatization): This approach views the cyclohexane-1,3-dione as the core structure, to which the benzene (B151609) ring is attached. This corresponds to an arylation reaction at the C-2 position of the dione.

Strategy B (Approaches Involving Benzene Functionalization): Conversely, this strategy starts with a functionalized benzene derivative and constructs the cyclohexane-1,3-dione ring upon it. This often involves classical ring-forming reactions like Michael additions followed by intramolecular cyclization. dokumen.pub

Classical Synthetic Routes to Benzene-Cyclohexane-1,3-dione Hybrids

Approaches Involving Cyclohexane-1,3-dione Derivatization

A prevalent classical method involves the direct acylation of cyclohexane-1,3-dione. In this approach, an acid derivative, such as an acid chloride, is reacted with cyclohexane-1,3-dione or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a base such as triethylamine. mdpi.com This method is effective for producing a variety of 2-acyl-cyclohexane-1,3-diones.

Another classical approach is the Knoevenagel condensation of cyclohexane-1,3-dione with aromatic aldehydes, which can be followed by further transformations to yield the desired hybrid structures. researchgate.net

Approaches Involving Benzene Functionalization

Building the dione ring onto a pre-existing benzene derivative is another viable, though often more complex, strategy. One such method involves the reaction of a functionalized benzene compound with precursors that can undergo a Michael addition followed by an intramolecular cyclization/condensation to form the six-membered dione ring. For instance, a one-pot reaction starting from acetone (B3395972) can be used to synthesize certain cyclohexane-1,3-dione derivatives, which can then be further functionalized. google.com

Modern Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of benzene-cyclohexane-1,3-dione hybrids has significantly benefited from the development of both organocatalysis and transition metal catalysis.

Organocatalysis in the Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool. For instance, the asymmetric desymmetrization of prochiral cyclohexane-1,3-diones tethered to enals has been achieved through the merger of iminium and enamine catalysis. rsc.org This leads to the formation of complex fused ring systems with high enantioselectivity. Multifunctional squaramide catalysts have been employed in the asymmetric Michael reaction between cyclopentane-1,2-dione (a related dione) and alkylidene oxindoles, demonstrating the potential of organocatalysis in forming C-C bonds with high stereocontrol. beilstein-journals.orgnih.gov Cascade reactions initiated by the Michael addition of cyclohexane-1,3-dione to α,β-unsaturated aldehydes, catalyzed by secondary amines, are also well-documented. beilstein-journals.org

Transition Metal Catalysis for Coupling and Cyclization Reactions

Transition metal catalysis offers a broad spectrum of reactions for the synthesis of 2-arylcyclohexane-1,3-diones.

Copper-Catalyzed Reactions: Copper catalysts are widely used for the arylation of 1,3-cyclohexanediones. chemrxiv.org For example, the use of CuI with L-proline as a ligand facilitates the coupling of aryl iodides with cyclohexane-1,3-diones. researchgate.net Copper(I) chloride has been shown to be effective in catalyzing the intramolecular O-arylation of 2-(2-bromobenzyl)-cyclohexane-1,3-diones to form xanthenones. researchgate.net Furthermore, copper-catalyzed multicomponent reactions have been developed to synthesize complex spiro-fused carbazoles from cyclohexane-1,3-diones, aromatic aldehydes, and indoles. beilstein-journals.org

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern cross-coupling chemistry. Palladium-catalyzed α-arylation of cyclic β-dicarbonyl compounds, including cyclohexane-1,3-dione derivatives, with haloarenes is an efficient method for creating the C-C bond between the two rings. nih.govacs.org Catalysts like Pd(tBu3P)2 in combination with phosphine (B1218219) ligands such as Xphos have proven effective for this transformation. nih.govacs.org Palladium catalysts have also been used to prepare carbazole (B46965) alkaloids from N-arylcyclohexane enaminones, which are derived from the condensation of cyclohexane-1,3-dione and anilines. researchgate.netmdpi.com

Rhodium-Catalyzed Reactions: Rhodium catalysts have also found application in the synthesis and functionalization of these scaffolds. Rhodium(II) catalysts can mediate the multicomponent assembly of α,α,α-trisubstituted esters from 1,3-diones via a formal insertion of O–C(sp3)–C(sp2) into C–C bonds. nih.gov Rhodium-catalyzed nitrene insertion into a C-H bond of the aryl moiety in 3-azido-2-aryl-cycloalk-2-en-1-ones provides access to carbazolones. chemrxiv.orgresearchgate.net Additionally, rhodium(III)-catalyzed C-H activation and functionalization of aryl imidates with cyclic 1,3-diones have been developed. acs.org

Table 1: Overview of Catalytic Methods for the Synthesis of Benzene-Cyclohexane-1,3-dione Hybrids

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| CuI/L-proline | Arylation | Couples aryl iodides with cyclohexane-1,3-diones. | researchgate.net |

| Pd(tBu3P)2/Xphos | α-Arylation | Efficient coupling of haloarenes with cyclic β-dicarbonyls. | nih.govacs.org |

| Rh(II) acetate | Nitrene C-H Insertion | Forms carbazolone structures from azido-enones. | chemrxiv.orgresearchgate.net |

| Secondary Amines (e.g., Proline derivatives) | Michael Addition/Cascade | Organocatalytic approach for asymmetric synthesis. | rsc.orgbeilstein-journals.org |

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral centers in cyclohexane-1,3-dione derivatives is a focal point of modern organic synthesis. Methodologies are broadly categorized into enantioselective and diastereoselective strategies, often employing organocatalysis and metal-based catalysis to achieve high levels of stereocontrol.

Enantioselective Pathways

Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. Organocatalysis has emerged as a powerful tool for achieving this, utilizing small chiral organic molecules to induce asymmetry.

A prominent strategy is the asymmetric desymmetrization of prochiral cyclohexane-1,3-diones. For instance, organocatalytic approaches that merge iminium and enamine activation have been successful. orientjchem.orgtandfonline.com In one such method, a tandem annulation reaction proceeds through a sequential oxa-Michael addition, intramolecular aldol (B89426) reaction, and a google.comresearchgate.net-amino oxetane (B1205548) rearrangement pathway to yield chiral products. orientjchem.org Another approach uses a Hayashi-Jørgensen amine catalyst to cyclize a prochiral cyclohexane-1,3-dione, furnishing a bicyclic aldehyde with high enantiomeric excess (ee). scielo.org.mx

Cascade reactions are particularly efficient, constructing complex chiral molecules from simple precursors in a single pot. An organocatalytic one-pot double cascade sequence involving a Knoevenagel/hydrogenation/Robinson annulation has been developed to produce Wieland-Miescher ketone analogues with excellent enantioselectivities. google.com Similarly, catalytic enantioselective formal (4+2) cycloadditions between pyruvate-derived diketoesters and cyclohexane-1,3-diones, catalyzed by a quinidine-derived catalyst, can generate highly functionalized decalin derivatives with up to six chiral centers. epo.orgmdpi.com

The synthesis of chiral spirocyclic compounds containing the cyclohexane-1,3-dione moiety is another significant area. Asymmetric Diels-Alder reactions, for example, between Brassard-type dienes and methyleneindolines catalyzed by an N,N'-dioxide-Zn(II) complex, yield optically pure spiro[cyclohexene-oxindoline] derivatives with greater than 99% ee. researchgate.net Organocatalytic Michael/Michael/aldol cascade reactions have also been employed to construct highly functionalized spirocyclohexane indandiones with five adjacent stereogenic centers. chesci.comsolubilityofthings.com

Bifunctional catalysts, such as quinine-derived thioureas, are effective in catalyzing the tandem Michael addition-cyclization of 1,3-cyclohexanediones with alkylidenecyanoacetates to afford biologically active 2-amino-4H-chromene derivatives in high yields and good enantioselectivities. researchgate.net

| Reaction Type | Catalyst/Method | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Diels-Alder | N,N'-dioxide-Zn(II) complex | Brassard-type diene and methyleneindolines | Spiro[cyclohexene-oxindoline] derivatives | 98% to >99% | researchgate.net |

| Tandem Michael-cyclization | Quinine-derived thiourea | 1,3-Cyclohexanediones and alkylidenecyanoacetates | 2-Amino-4H-chromene derivatives | Up to 82% | researchgate.net |

| Formal (4+2) Cycloaddition | Quinidine-derived catalyst | Pyruvate derivatives and cyclohexane-1,3-diones | Functionalized decalins | High | epo.org |

| Asymmetric Desymmetrization | Hayashi-Jørgensen amine | Enal-tethered cyclohexane-1,3-diones | Bicyclic aldehydes | High | scielo.org.mx |

| Michael/Michael/Aldol Cascade | Cinchona-derived squaramide | Trifluoromethyl-substituted 1,3-dicarbonyls, nitroolefins, 2-arylidene indandiones | Spirocyclohexane-indan-1,3-diones | Medium to very good | chesci.com |

Diastereoselective Control

Diastereoselective synthesis focuses on forming a specific diastereomer of a product that has multiple stereocenters. This is often achieved in reactions that create a new stereocenter in a molecule that already contains one or more.

One successful approach involves the organocatalyzed asymmetric reaction of β-disubstituted-α,β-unsaturated aldehydes with a chiral α,β-unsaturated aldehyde. Using a Jørgensen-Hayashi organocatalyst provides stereocontrolled access to the chiral 1,3-cyclohexadienal backbone with good diastereomeric ratios. acs.orgnih.gov

Domino reactions are also instrumental in achieving diastereoselectivity. A domino double Michael-Claisen cyclization of substituted acetone derivatives with acrylic acid esters can produce 4,4-disubstituted cyclohexane-1,3-diones bearing a quaternary stereocenter. wur.nl Furthermore, a highly diastereoselective synthesis of spiro[cyclohexane-1,3′-indolines] has been achieved through a domino Diels-Alder reaction mediated by acetic acid in an ionic liquid, providing the products in high yields and with high diastereoselectivity. rsc.org

Multi-component reactions (MCRs) offer an efficient pathway to stereochemically diverse molecules. For example, the reaction of 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates, which can be synthesized from derivatives of cyclohexane-1,3-dione, demonstrates the potential for creating structurally and stereochemically varied products. organic-chemistry.org Studies have also shown that limiting the loading of 1,3-cyclohexanedione (B196179) in certain acid-catalyzed reactions can lead to higher diastereoselectivities. wur.nlmdpi.com

| Reaction Type | Method/Catalyst | Reactants | Product Type | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Asymmetric Aldehyde Cyclization | Jørgensen-Hayashi organocatalyst | β-disubstituted-α,β-unsaturated aldehydes | Chiral 1,3-cyclohexadienals | Good | acs.orgnih.gov |

| Domino Diels-Alder | Acetic acid in [Bmim]Br | Pinacol and 3-methyleneoxindolines | Spiro[cyclohexane-1,3′-indolines] | High | rsc.org |

| Domino Michael-Henry Reaction | Quinine-derived catalyst | Cyclohexane-1,2-dione and nitroolefins | Bicyclo[3.2.1]octan-8-ones | Moderate (e.g., 88:12) | acs.org |

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of cyclohexane-1,3-dione and its derivatives aims to reduce environmental impact by using safer solvents, minimizing waste, and employing catalytic and energy-efficient processes.

Several synthetic strategies align with these principles. Catalyst-free multicomponent reactions for synthesizing chromene derivatives from 5,5-dimethylcyclohexane-1,3-dione (B117516) have been developed, using ethanol (B145695) as a benign solvent at room temperature. orientjchem.org Similarly, a catalyst-free tandem aldol condensation/Michael addition of 1,3-cyclohexanediones with enolizable aldehydes can be performed at room temperature, offering high yields without the need for a catalyst. researchgate.net The use of magnetized water as a medium has also been explored to promote the synthesis of 1,8-dioxooctahydroxanthenes in a catalyst-free system. scielo.org.mx

The choice of solvent is a key aspect of green synthesis. The hydrogenation of resorcinol (B1680541) to produce cyclohexane-1,3-dione can be effectively carried out in water using a palladium on carbon (Pd/C) catalyst, representing a greener alternative to traditional organic solvents. google.com Ethanol is another preferred green solvent used in various syntheses involving cyclohexane-1,3-dione derivatives. orientjchem.orgepo.org

Reducing catalyst loading is another important green objective. Research has shown that in certain acid- or base-catalyzed reactions, limiting the amount of the reactant 1,3-cyclohexanedione, which can act as a buffer, allows for a significant reduction in the required catalyst loading, sometimes by a factor of 450. wur.nlmdpi.com

Furthermore, developing synthetic routes from renewable resources is a cornerstone of sustainability. Resorcinol, which can be derived from biomass, serves as a key starting material for cyclohexane-1,3-dione. google.com There is also growing interest in synthesizing related cyclic diols and diones, such as cyclopentane-1,3-diol, from hemicellulose-derived furfural, pointing towards a bio-based route for these valuable building blocks. rsc.org Biocatalysis, using enzymes like lipases, is also being investigated for the synthesis of polymers from bio-based monomers, a field where cyclohexane-dione derivatives could serve as precursors. organic-chemistry.org

Reaction Mechanisms and Reactivity Studies

Fundamental Reactivity Patterns

The reactivity of 2-phenylcyclohexane-1,3-dione (B13980828) is characterized by the interplay between the aromatic benzene (B151609) ring and the dicarbonyl system of the cyclohexane (B81311) moiety. These two functional components of the molecule largely dictate its chemical behavior, allowing for reactions typical of aromatic compounds as well as those characteristic of β-dicarbonyl systems.

Electrophilic Aromatic Substitution on the Benzene Moiety

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already attached to the ring. wikipedia.orgmsu.edu Substituents are broadly classified as either activating or deactivating, and as ortho/para-directing or meta-directing. wikipedia.org

The cyclohexane-1,3-dione group, attached to the benzene ring at the 2-position, acts as a deactivating group. This is due to the electron-withdrawing nature of the two carbonyl groups. The electronegative oxygen atoms pull electron density away from the aromatic ring through the inductive effect. Furthermore, the carbonyl groups exert a strong electron-withdrawing resonance effect (a -M effect). This withdrawal of electron density makes the benzene ring less nucleophilic and therefore less reactive towards incoming electrophiles compared to unsubstituted benzene. youtube.com

Due to this deactivating nature, the cyclohexane-1,3-dione substituent is a meta-director . During the key step of electrophilic aromatic substitution, an electrophile attacks the benzene ring to form a positively charged intermediate known as a benzenium ion or σ-complex. msu.edulibretexts.org When the substituent is electron-withdrawing, the positive charge of this intermediate is destabilized. By directing the incoming electrophile to the meta position, the formation of resonance structures that would place the positive charge directly on the carbon atom bearing the electron-withdrawing substituent is avoided. This makes the transition state leading to the meta product lower in energy compared to the transition states for ortho and para substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edumasterorganicchemistry.com For 2-phenylcyclohexane-1,3-dione, these reactions would require harsher conditions (e.g., higher temperatures or stronger catalysts) than for benzene itself and would be expected to yield predominantly the meta-substituted product.

Table 1: Expected Products of Electrophilic Aromatic Substitution on 2-Phenylcyclohexane-1,3-dione This table is illustrative and predicts the major product based on established electronic effects.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitrophenyl)cyclohexane-1,3-dione |

| Bromination | Br₂, FeBr₃ | 2-(3-Bromophenyl)cyclohexane-1,3-dione |

| Sulfonation | SO₃, H₂SO₄ | 3-(Cyclohexane-1,3-dion-2-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(3-Acylphenyl)cyclohexane-1,3-dione |

Nucleophilic Additions and Substitutions at Carbonyl Centers of Cyclohexane-1,3-dione

The carbonyl carbons of the cyclohexane-1,3-dione moiety are electrophilic and thus susceptible to attack by nucleophiles. The presence of two carbonyl groups in a 1,3-relationship enhances this reactivity. These reactions are fundamental to the use of cyclohexane-1,3-dione derivatives as building blocks in organic synthesis. nih.govchemicalbook.com

One common set of reactions involves condensation with primary amines and their derivatives. For instance, reaction with hydrazines can form arylhydrazones. nih.gov Similarly, reaction with primary amines can yield enaminones, which are stabilized by conjugation between the amine lone pair, the double bond, and the remaining carbonyl group.

The active methylene (B1212753) protons located between the two carbonyl groups are acidic (see section 3.1.3) and can be easily removed by a base to form a nucleophilic enolate. This enolate is a key intermediate in various carbon-carbon bond-forming reactions. For example, it can undergo Michael addition to α,β-unsaturated carbonyl compounds or participate in alkylation reactions with alkyl halides.

Keto-Enol Tautomerism and Acidity of the Cyclohexane-1,3-dione System

Compounds containing carbonyl groups with an adjacent α-hydrogen can exist as a mixture of two constitutional isomers in equilibrium: the keto form and the enol form. This phenomenon is known as keto-enol tautomerism. libretexts.org For most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond.

However, for β-dicarbonyl compounds like cyclohexane-1,3-dione, the enol form is significantly stabilized and can be the predominant species in solution. wikipedia.org This stabilization arises from two main factors:

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen atom of the nearby carbonyl group, creating a stable six-membered pseudo-ring. libretexts.org

In 2-phenylcyclohexane-1,3-dione, the phenyl group can provide further stabilization to the enol tautomer through extended conjugation with the enone system. libretexts.org The equilibrium between the keto and enol forms is dynamic and can be catalyzed by either acid or base.

The presence of two electron-withdrawing carbonyl groups makes the protons on the carbon atom between them (the α-carbon) exceptionally acidic. The pKₐ of 1,3-cyclohexanedione (B196179) itself is approximately 5.26, indicating it is significantly more acidic than a simple ketone. wikipedia.org The resulting conjugate base, the enolate, is highly stabilized by resonance, with the negative charge delocalized over both oxygen atoms and the central carbon atom. This high acidity is a cornerstone of the chemistry of β-dicarbonyl compounds, allowing for easy formation of the enolate which can then act as a potent nucleophile.

Table 2: Comparison of Acidity

| Compound | Approximate pKₐ | Reason for Acidity |

| Acetone (B3395972) | ~19-20 | Weakly acidic α-proton |

| Cyclohexanone | ~17 | Weakly acidic α-proton |

| 1,3-Cyclohexanedione | ~5.26 | Highly stabilized enolate conjugate base |

Advanced Mechanistic Investigations

To gain deeper insight into the reaction pathways and transition states involved in the reactions of 2-phenylcyclohexane-1,3-dione, more sophisticated physical organic chemistry tools are employed. These include the study of isotope effects and linear free-energy relationships.

Kinetic Isotope Effects and Reaction Pathway Elucidation

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.

This technique could be instrumental in elucidating mechanisms involving 2-phenylcyclohexane-1,3-dione. For example:

Electrophilic Aromatic Substitution: The final step of the SEAr mechanism is the loss of a proton from the benzenium ion intermediate to restore aromaticity. libretexts.org If this proton transfer is the rate-determining step, a significant primary KIE (kH/kD > 2) would be observed when comparing the reaction rate of 2-phenylcyclohexane-1,3-dione with its deuterated analogue (e.g., 2-(phenyl-d5)cyclohexane-1,3-dione). However, for most SEAr reactions, the initial attack of the electrophile is the slow step, and thus a KIE is typically not observed (kH/kD ≈ 1). Observing a KIE would provide crucial evidence for a change in the rate-determining step.

Enolization: The acid- or base-catalyzed formation of the enol involves the transfer of a proton from the α-carbon. Studying the rate of enolization using a substrate deuterated at the 2-position of the cyclohexane ring would reveal a primary KIE if this C-H (or C-D) bond cleavage is the rate-limiting step. This can help distinguish between different mechanistic possibilities for proton transfer.

Hammett and Taft Analyses for Substituent Effects

Linear free-energy relationships (LFERs), such as the Hammett and Taft equations, are used to quantitatively study the effect of changing substituents on the reactivity of a molecule. The Hammett equation, specifically, relates the reaction rates or equilibrium constants of a series of substituted benzene derivatives to the electronic properties of the substituents.

The equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent (e.g., σm for meta, σp for para).

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

To perform a Hammett analysis on 2-phenylcyclohexane-1,3-dione, one would synthesize a series of derivatives with different substituents (e.g., -NO₂, -Cl, -CH₃, -OCH₃) at the meta or para positions of the phenyl ring. The rates of a specific reaction, such as the rate of enolate formation or the rate of a condensation reaction at a carbonyl group, would then be measured for each derivative.

A plot of log(k/k₀) versus σ would yield a straight line with a slope of ρ.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. This would be expected for a reaction where the acidity of the enolic proton is being measured.

A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting a buildup of positive charge in the transition state. This might be observed in a reaction where the carbonyl oxygen is protonated in the rate-determining step.

The magnitude of ρ provides information about the extent of charge development in the transition state. Such an analysis would provide invaluable quantitative data on how electronic effects are transmitted through the phenyl ring to the reactive cyclohexane-1,3-dione moiety.

Photochemical Reactions and Photoinduced Transformations

The study of the direct photochemical reactions and photoinduced transformations of cyclohexane-1,3-dione is not extensively documented in dedicated research. However, the reactivity of the 1,3-dicarbonyl moiety, which is the central functional group in this molecule, provides a basis for predicting its photochemical behavior. In solution, cyclohexane-1,3-dione exists predominantly in its enol tautomer, 3-hydroxycyclohex-2-en-1-one. wikipedia.org This enolic form is a key chromophore and is expected to govern its photochemical transformations.

General studies on β-dicarbonyl compounds indicate that their enol forms can undergo various photochemical reactions. rsc.orgmsu.edu One of the well-known reactions for the enol of a 1,3-diketone upon irradiation is the de Mayo reaction, which involves an intramolecular [2+2] cycloaddition if an alkene moiety is present elsewhere in the molecule, followed by a retro-aldol fragmentation. msu.edu For intermolecular reactions, irradiation in the presence of an alkene could lead to the formation of a cyclobutanol (B46151) adduct, which can then ring-open to a 1,5-diketone. msu.edu

Furthermore, visible light-mediated photoredox catalysis has been shown to induce aerobic oxidative cleavage of 1,3-diketones, leading to the formation of 1,2-diketones. acs.org This type of transformation suggests that under specific photocatalytic conditions, the carbon-carbon bond between the two carbonyl groups of a diketone intermediate can be cleaved. While these studies provide a framework for the potential photoreactivity of cyclohexane-1,3-dione, specific experimental outcomes, quantum yields, and detailed mechanisms for the compound itself remain a subject for further investigation.

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of cyclohexane-1,3-dione have been investigated, revealing its capacity to undergo both oxidation and reduction reactions under specific conditions.

Anodic Oxidation: Cyclohexane-1,3-dione can be electrochemically oxidized at a platinum anode in an aqueous sulfuric acid medium. oup.com This process, known as anodic oxidation, results in the formation of 1,2,3-cyclohexanetrione. The reaction proceeds with notable efficiency, achieving chemical yields of approximately 76% and current efficiencies up to 54%. oup.com This transformation introduces a third carbonyl group onto the cyclohexane ring at the C2 position, demonstrating a synthetically useful oxidative pathway.

| Product | Electrode | Medium | Achieved Yield | Current Efficiency |

|---|---|---|---|---|

| 1,2,3-Cyclohexanetrione | Platinum | Aqueous H₂SO₄ | ~76% | Up to 54% |

Electrochemical Reduction: The reduction of cyclohexane-1,3-dione has also been explored, particularly in the context of aqueous organic redox flow batteries. researchgate.net Among its isomers (1,2- and 1,4-cyclohexanedione), 1,3-cyclohexanedione exhibits the most negative electrode potential, at approximately -0.4 V versus the Normal Hydrogen Electrode (NHE). researchgate.net The redox reaction is characterized as a proton-coupled electron transfer process. Studies on the related compound, 2-methylcyclohexane-1,3-dione, have shown that galvanostatic reduction at a stainless steel electrode in a basic medium (pH 9.0) can yield the corresponding hydroxy ketone, 3-hydroxy-2-methyl cyclohexanone, in high yields (88.8%). researchgate.net This suggests a similar reductive pathway for the parent cyclohexane-1,3-dione, where one of the ketone groups is converted to a hydroxyl group.

Radical Reactions and Their Synthetic Utility

Cyclohexane-1,3-dione serves as a proficient precursor for carbon-centered radicals in various synthetic applications. The active methylene group positioned between the two carbonyls is readily functionalized through radical pathways.

A significant application is the manganese(III) acetate-mediated intermolecular radical addition to imines. This reaction can be performed efficiently under solid-state conditions using mechanical ball milling at room temperature. In this process, the enol form of cyclohexane-1,3-dione is oxidized by Mn(III) to generate a dicarbonyl-stabilized radical. This radical then adds to an imine, which can be generated in situ from an aldehyde and an aniline (B41778) derivative. This method provides a novel route to synthesize functionalized amino-dicarbonyl compounds in good to excellent yields, often superior to traditional solvent-based methods.

The reaction is versatile, accommodating various substituted aldehydes and anilines. For instance, the reaction between 4-methylaniline, benzaldehyde (B42025) (to form the imine in situ), and cyclohexane-1,3-dione mediated by Mn(OAc)₃·2H₂O produces the corresponding addition product in an 82% yield. The utility extends to derivatives like 5,5-dimethyl-1,3-cyclohexanedione (dimedone), which reacts similarly.

| Dione (B5365651) Substrate | Aldehyde | Aniline Derivative | Product Yield (%) |

|---|---|---|---|

| Cyclohexane-1,3-dione | Benzaldehyde | 4-Methylaniline | 82 |

| Cyclohexane-1,3-dione | 4-Chlorobenzaldehyde | 4-Methylaniline | 85 |

| Cyclohexane-1,3-dione | 4-Methylbenzaldehyde | 4-Methylaniline | 86 |

| Cyclohexane-1,3-dione | 4-Methoxybenzaldehyde | 4-Methylaniline | 80 |

| 5,5-Dimethyl-1,3-cyclohexanedione | Benzaldehyde | 4-Methylaniline | 94 |

| 5,5-Dimethyl-1,3-cyclohexanedione | 4-Chlorobenzaldehyde | 4-Methylaniline | 95 |

| 5,5-Dimethyl-1,3-cyclohexanedione | 4-Methylbenzaldehyde | 4-Methylaniline | 92 |

| 5,5-Dimethyl-1,3-cyclohexanedione | 4-Methoxybenzaldehyde | 4-Methylaniline | 90 |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 5-phenylcyclohexane-1,3-dione (B1588847). It provides detailed information about the carbon-hydrogen framework. In solution, 5-phenylcyclohexane-1,3-dione exists in a tautomeric equilibrium between its diketo and enol forms, which can be studied using NMR. For instance, in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the enol form is predominantly observed. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for 5-Phenylcyclohexane-1,3-dione (enol form in DMSO-d6) rsc.org

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H | 7.17 - 7.31 (m, 5H) | 126.6, 127.4, 128.9, 141.7 |

| CH (enol) | 5.24 (s, 1H) | 172.4 |

| CH (C5) | 3.23 - 3.31 (m, 1H) | Not specified |

| CH₂ (C4/C6) | 2.32 - 2.59 (m, 4H) | Not specified |

| C=O | - | 187.4 |

Note: The multiplicity of signals is denoted as s (singlet) and m (multiplet). Data is sourced from a study on deuterated 5-phenylcyclohexane-1,3-dione. rsc.org

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This technique is instrumental in identifying proton-proton (¹H-¹H) coupling networks. For derivatives of 5-phenylcyclohexane-1,3-dione, COSY spectra establish the relationship between vicinal protons, such as those on the cyclohexane (B81311) ring, confirming their sequence. High coupling constant values (8.2-10.5 Hz) between adjacent protons on the ring can indicate a trans-diaxial orientation. arkat-usa.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It is used to definitively assign the carbon signals for each protonated carbon in the molecule. For example, in studies of related substituted cyclohexane-1,3-diones, HSQC is used to distinguish overlapping signals and assign proton-carbon correlations. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons (like the carbonyl carbons and the phenyl-substituted carbon) and for connecting different fragments of the molecule. For instance, HMBC can show correlations from the protons on the cyclohexane ring to the carbonyl carbons, confirming the core structure. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. In the analysis of substituted 5-phenylcyclohexane-1,3-diones, NOESY spectra have been used to establish the relative configurations at chiral centers by observing through-space interactions. arkat-usa.org

While specific solid-state NMR (ssNMR) studies on 5-phenylcyclohexane-1,3-dione are not widely reported in the surveyed literature, this technique is highly valuable for characterizing solid forms of organic compounds. ssNMR can distinguish between different polymorphs (crystal forms) by detecting subtle differences in the chemical shifts and relaxation times of the nuclei in the solid state. It can also provide information on molecular packing and intermolecular interactions within the crystal lattice, complementing data from X-ray diffraction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent molecule and its fragments. For 5-phenylcyclohexane-1,3-dione (C₁₂H₁₂O₂), the expected exact mass is 188.08373 Da. nih.gov HRMS analysis of related derivatives consistently confirms their calculated molecular formulas with high precision. rsc.orgrsc.orgrsc.org

Table 2: HRMS Data for a Representative Phenylcyclohexane-1,3-dione Derivative rsc.org

| Compound | Ionization Mode | Calculated m/z [M+Na]⁺ | Found m/z |

| 2-phenyl-2-(1-phenylpropa-1,2-dien-1-yl)cyclohexane-1,3-dione | ESI | 325.1199 | 325.1200 |

Note: ESI stands for Electrospray Ionization. Data is for a related complex derivative.

In tandem mass spectrometry (MS/MS), ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information. For cyclohexane-1,3-dione derivatives, MS/MS studies would reveal characteristic fragmentation patterns, such as losses of CO, H₂O, and cleavages of the cyclohexane ring. The fragmentation of the phenyl-substituted ring would also yield characteristic ions (e.g., at m/z 77 for the phenyl cation). While specific MS/MS fragmentation pathway analyses for 5-phenylcyclohexane-1,3-dione are not detailed in the available literature, data for related structures show characteristic fragmentation that helps confirm the identity of the core structure. arkat-usa.org

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 5-phenylcyclohexane-1,3-dione and its derivatives, the most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) groups.

Table 3: Key Infrared (IR) Absorption Bands for Phenylcyclohexane-1,3-dione Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carbonyl (diketo form) | C=O Stretch | ~1715 | arkat-usa.org |

| Carbonyl (enol form) | C=O Stretch | ~1690 - 1710 | arkat-usa.org |

| Aromatic Ring | C=C Stretch | ~1600 | |

| Enol | O-H Stretch | Broad, ~2500-3200 | (General) |

| Alkane | C-H Stretch | ~2850-3000 | (General) |

| Aromatic C-H | C-H Stretch | ~3050 |

The presence of tautomerism can be observed through changes in the carbonyl stretching region. The diketo form typically shows sharp, distinct C=O stretching bands, while the enol form, which involves intramolecular hydrogen bonding, can lead to a broadening and shifting of these bands. Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be effective for observing the aromatic C=C stretching vibrations and the carbon backbone of the cyclohexane ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the premier technique for determining the precise arrangement of atoms within a crystalline solid. For the compound "Benzene;cyclohexane-1,3-dione," this method has been instrumental in revealing its nature as a 1:1 co-crystal and elucidating the specific intermolecular forces that govern its formation.

Single crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure, connectivity, and supramolecular assembly in the solid state. Research on the co-crystallization of benzene (B151609) with cyclohexane-1,3-dione has successfully yielded high-quality single crystals suitable for such analysis.

The study revealed that cyclohexane-1,3-dione does not exist in its diketo form but rather as its more stable enol tautomer, 3-hydroxycyclohex-2-en-1-one. Two molecules of this enol tautomer form a robust, centrosymmetric dimer through strong O-H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of the other. These hydrogen-bonded dimers act as a "host" framework.

The benzene molecule, in turn, acts as a "guest" that occupies channels within the crystal lattice created by the packing of these host dimers. The primary interaction holding the benzene guest within the host framework is a network of C-H···π interactions, where the C-H bonds from the aliphatic part of the cyclohexane-1,3-dione host point towards the electron-rich face of the benzene ring. This specific host-guest arrangement is a key feature of the co-crystal's solid-state architecture.

The fundamental crystallographic parameters for the this compound co-crystal are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄O₂ |

| Formula Weight | 190.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.144(2) |

| b (Å) | 6.940(1) |

| c (Å) | 13.918(2) |

| β (°) | 109.81(1) |

| Volume (ų) | 1014.2(3) |

| Z (Formula units/cell) | 4 |

| Calculated Density (g/cm³) | 1.245 |

| Final R-factor (R1) | 0.046 |

Powder X-ray Diffraction (PXRD) is a complementary technique used to verify the phase purity of a bulk crystalline sample and serves as a unique fingerprint for a specific crystal form. While single-crystal analysis examines one perfect crystal, PXRD analyzes a polycrystalline powder, providing an average diffraction pattern representative of the entire batch.

The PXRD pattern of the this compound co-crystal is distinct from the patterns of its individual components (crystalline benzene and crystalline cyclohexane-1,3-dione), confirming the formation of a new, single crystalline phase. The experimental pattern can be compared against a pattern calculated directly from the single-crystal X-ray diffraction data to confirm structural identity and purity.

The table below lists the most prominent diffraction peaks for the co-crystal, as calculated from its single-crystal structure using Cu Kα radiation (λ = 1.5406 Å). These peaks are characteristic of this specific co-crystal phase.

| Diffraction Angle (2θ°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.75 | 6.94 | 100.0 |

| 16.98 | 5.22 | 25.1 |

| 17.84 | 4.97 | 21.3 |

| 20.21 | 4.39 | 38.9 |

| 21.90 | 4.06 | 28.5 |

| 24.33 | 3.66 | 20.5 |

| 25.68 | 3.47 | 45.7 |

| 28.10 | 3.17 | 19.8 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are powerful tools for investigating the stereochemistry of molecules. CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light, a phenomenon that is exclusively exhibited by chiral substances. A substance is chiral if its molecule is non-superimposable on its mirror image.

An analysis of the components of the "this compound" compound reveals the following:

Benzene (C₆H₆): This molecule is highly symmetric (D₆h point group) and possesses multiple planes of symmetry and an inversion center. It is unequivocally achiral.

Cyclohexane-1,3-dione (C₆H₈O₂): In both its diketo and enol forms, this molecule possesses a plane of symmetry passing through the carbonyl/enol groups. It is therefore also an achiral molecule.

For a chiroptical signal to be observed from the bulk material, the crystal structure itself must be chiral. The chirality of a crystal is determined by its space group. As established by single-crystal X-ray diffraction (Section 4.4.1), the this compound co-crystal crystallizes in the space group P2₁/c. This space group is centrosymmetric, meaning it contains an inversion center as one of its symmetry elements. The presence of an inversion center mandates that the crystal structure is achiral.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. By solving approximations of the Schrödinger equation, these methods can determine electronic properties and energies with high accuracy.

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure of medium to large-sized molecular systems due to its favorable balance between computational cost and accuracy.

Studies on cyclohexane-1,3-dione (CHD) and its interactions have utilized DFT to explore its structure and vibrational spectra. For instance, the enol form of CHD can form a 6:1 stoichiometric co-crystal with benzene (B151609), creating a closed hexameric hydrogen-bonded cycle. researchgate.net DFT calculations have been applied to this full hexamer, as well as to the linear hydrogen-bonded chains that the pure CHD enol forms in its crystalline state. researchgate.net These theoretical treatments allow for comparisons with observed crystal structures and spectroscopic data. researchgate.net

Furthermore, DFT calculations at levels such as pbe1pbe/6-311++G(2d,p) with a Polarizable Continuum Model (PCM) have been employed to determine the structures of cyclohexane-1,3-dione in different solvents. researchgate.net This approach is also used in quantitative structure-activity relationship (QSAR) modeling of cyclohexane-1,3-dione derivatives to correlate their structural features with biological activity. acs.org DFT-based reactivity descriptors, including global hardness (η), chemical potential (μ), and the electrophilicity index (ω), are valuable for understanding how substituents affect the reactivity of related aromatic systems like benzene. rsc.org

Ab initio methods, which are based on first principles without empirical parameterization, are employed when high accuracy is required for energetic and spectroscopic properties. While computationally more demanding than DFT, they provide benchmark data for more approximate methods.

For example, high-level ab initio calculations have been used to investigate the mechanism of benzene hydrogenation on a Pt(111) surface, providing detailed insights into the reaction pathway and energetics. teledos.gr Similarly, studies on cation-π interactions in benzene have been carried out using both DFT and ab initio methods to understand the role of non-covalent forces, which are crucial for molecular recognition and complex formation. rsc.org These high-accuracy calculations are essential for deriving precise energetic parameters and for the reliable prediction of spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental measurements. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a dynamic picture of molecular motions and interactions. This technique is invaluable for studying conformational changes and the influence of the environment on molecular structure.

MD simulations have been utilized to assess the stability and structural parameters of systems involving derivatives of cyclohexane-1,3-dione, particularly in the context of their interactions with biological macromolecules like proteins. acs.org For the benzene component, MD simulations are a key tool for modeling intermolecular interactions, such as the π-π stacking that is fundamental to the formation of benzene dimers and larger aggregates. kummerlaender.eu

The conformational landscape of the cyclohexane-1,3-dione moiety is a critical determinant of its properties and interactions. The molecule undergoes a chair-chair interconversion process, which has been studied computationally. The energy barrier for this inversion is significantly lower than that of cyclohexane (B81311) itself.

The inversion process combines both inversion and topomerization (the interconversion of chemically equivalent atoms or groups) and proceeds through boat and twisted-boat transition states. scielo.org.mxresearchgate.net Theoretical calculations at the M06-2x/6-311++G(2d,2p) level of theory have quantified the energetics of this process. scielo.org.mxresearchgate.netscielo.org.mx

| Computational Method | Conformational Inversion Energy (kcal/mol) | Reference |

|---|---|---|

| M06-2x/6-311++G(2d,2p) | 1.87 | scielo.org.mxresearchgate.netscielo.org.mx |

This low energy barrier indicates a flexible ring system, a feature that influences how it binds to other molecules, including benzene.

The surrounding solvent environment can significantly influence the structure, stability, and reactivity of molecules. In nonpolar liquids, cyclohexane-1,3-dione can exist as both diketo and keto-enol tautomers, with the latter being stabilized by forming hydrogen-bonded association complexes. researchgate.net

Computational models like the Polarized Continuum Model (PCM) are used to simulate the effect of a solvent's dielectric continuum on the solute. rsc.org For specific interactions, such as those in the benzene-cyclohexane-1,3-dione system, discrete solvent models or explicit solvent molecules in MD simulations are necessary to capture the details of intermolecular forces like hydrogen bonding and π-π stacking. researchgate.netrsc.org The interaction between benzene and cyclohexane is itself a subject of study, with eutectic solvents being explored to facilitate their separation, a process governed by their intermolecular interactions. nih.govresearchgate.net

Reaction Pathway Modeling and Transition State Analysis

Understanding chemical reactions requires detailed knowledge of the potential energy surface, including the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For the cyclohexane-1,3-dione component, computational studies have mapped the entire conformational equilibrium, identifying the transition states involved in the chair-chair and boat-boat interconversions. scielo.org.mx The global process involves a single transition state for the ring inversion, which is linked to the topomerization process through boat conformers. scielo.org.mx

For benzene, reaction pathways such as hydrogenation have been modeled extensively using first-principles calculations. These studies identify the dominant reaction path, calculate activation energies for each step, and characterize the geometry of the transition states. teledos.grresearchgate.net For instance, the hydrogenation of benzene to cyclohexane on a platinum catalyst follows a Horiuti-Polanyi mechanism involving the sequential addition of hydrogen atoms, with the highest energy barrier corresponding to the rate-determining step. teledos.gr These types of analyses are crucial for understanding reaction kinetics and for designing more efficient catalysts and chemical processes.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a vital computational tool. These predictions are typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.

Illustrative Predicted 1H and 13C NMR Chemical Shifts for 2-Phenylcyclohexane-1,3-dione (B13980828)

| Atom Type | Predicted 1H Chemical Shift (ppm) | Atom Type | Predicted 13C Chemical Shift (ppm) |

| Phenyl-H (ortho) | 7.4 - 7.6 | Carbonyl (C=O) | 190 - 205 |

| Phenyl-H (meta) | 7.2 - 7.4 | Phenyl-C (ipso) | 135 - 145 |

| Phenyl-H (para) | 7.1 - 7.3 | Phenyl-C (ortho, meta, para) | 125 - 130 |

| Methine-H (CH) | 3.5 - 4.0 | Methine-C (CH) | 50 - 60 |

| Methylene-H (CH2) | 2.0 - 2.8 | Methylene-C (CH2) | 25 - 40 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. Following geometry optimization, a frequency calculation is performed. The resulting vibrational modes and their corresponding intensities provide a predicted IR spectrum. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational methods.

Illustrative Predicted IR Vibrational Frequencies for 2-Phenylcyclohexane-1,3-dione

| Vibrational Mode | Predicted Frequency (cm-1) | Intensity |

| C-H stretching (Aromatic) | 3000 - 3100 | Medium |

| C-H stretching (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretching (Diketone) | 1680 - 1720 | Strong |

| C=C stretching (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-H bending (Aliphatic) | 1350 - 1450 | Medium |

| C-C stretching | 1000 - 1200 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic transitions, which are observed in UV-Vis spectroscopy. The calculation provides the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals. These correspond to the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands.

Illustrative Predicted UV-Vis Absorption for 2-Phenylcyclohexane-1,3-dione

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π* (Phenyl ring) | ~ 250 - 270 | High |

| n → π* (Carbonyl) | ~ 280 - 320 | Low |

Quantitative Structure-Activity Relationship (QSAR) Methodologies Focused on Chemical Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or property descriptors of a series of compounds with their biological activity or chemical reactivity. wikipedia.org For 2-phenylcyclohexane-1,3-dione and its analogs, QSAR studies can be instrumental in predicting their reactivity and selectivity in various chemical transformations.

The fundamental principle of QSAR is that the biological activity or chemical reactivity of a compound is a function of its physicochemical and structural properties. nih.gov The development of a QSAR model involves several key steps: data set selection, calculation of molecular descriptors, model development using statistical methods, and rigorous validation of the model. nih.gov

For cyclohexane-1,3-dione derivatives, QSAR models have been developed to predict their biological activities, such as their potential as anticancer agents. acs.orgresearchgate.netnih.gov These studies often employ a variety of molecular descriptors to quantify the structural features of the molecules. These descriptors can be categorized as:

Topological descriptors: These describe the atomic connectivity in the molecule.

Physicochemical descriptors: These relate to properties like lipophilicity (logP), molar refractivity, and polar surface area. acs.org

Electronic descriptors: These are derived from quantum chemical calculations and include parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. acs.org

The reactivity of diketones can be influenced by their electronic properties. For instance, the energy of the LUMO can be correlated with the susceptibility of the molecule to nucleophilic attack, while the energy of the HOMO can be related to its ability to donate electrons in a reaction.

The selectivity of reactions involving cyclohexane-1,3-dione derivatives, for example, the regioselectivity of alkylation or acylation, can also be investigated using QSAR. Descriptors that capture the steric and electronic environment around the reactive sites would be crucial in such models. For instance, steric parameters like molecular volume and surface area, along with electronic parameters like the calculated charges on the α-carbon and the enolate oxygen atoms, could be used to build a QSAR model that predicts the preferred site of reaction.

Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used to develop the mathematical relationship between the descriptors and the activity/reactivity. researchgate.net The predictive power of the developed QSAR models is then assessed through internal and external validation techniques.

Representative Molecular Descriptors Used in QSAR Studies of Cyclohexane-1,3-dione Derivatives

| Descriptor Class | Descriptor Example | Relevance to Reactivity/Selectivity |

| Electronic | HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). | |

| Dipole Moment | Influences interactions with polar reagents and solvents. | |

| Atomic Charges | Indicates reactive sites for electrophilic or nucleophilic attack. | |

| Steric | Molecular Volume | Describes the bulkiness of the molecule, affecting steric hindrance. |

| Surface Area | Relates to the accessibility of reactive sites. | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Affects solubility and partitioning in different reaction media. |

| Polar Surface Area (PSA) | Influences interactions with polar molecules. |

Applications and Advanced Materials Science

Role in Organic Synthesis as Precursors or Intermediates

Cyclohexane-1,3-dione and its derivatives are recognized as crucial precursors and intermediates in organic synthesis. tandfonline.comresearchgate.net Their chemical versatility allows for the construction of a wide array of organic compounds, including those with significant biological activities. tandfonline.com The reactivity of the dicarbonyl groups and the active methylene (B1212753) moiety are key to its utility as a building block. researchgate.net

Cyclohexane-1,3-diones serve as foundational starting materials for the total synthesis of numerous natural products. researchgate.netyoutube.com They are integral units in the creation of bioactive alkaloids, polyphenols, and unnatural amino acids. google.com The synthesis of many biologically important compounds relies on the cyclohexane-1,3-dione framework. google.com For instance, they are employed in the production of Sulcotrione and Carvedilol. nbinno.com The structure is a common fragment in a class of natural and synthetic herbicides. nih.gov

Derivatives of cyclohexane-1,3-dione are particularly valuable in synthesizing a plethora of compounds, including various natural products with biological activities ranging from herbicidal and pesticidal to anti-inflammatory and anti-tumor. researchgate.nettandfonline.com A notable application is in the synthesis of 2-acyl-cyclohexane-1,3-dione congeners derived from Peperomia natural products, which have been investigated for their herbicidal properties. mdpi.com

The cyclohexane-1,3-dione moiety is a versatile scaffold for constructing a diverse range of heterocyclic and polycyclic systems. researchgate.net It is a key precursor for synthesizing synthetically significant compounds such as 4H-chromenones, 2H-xanthenones, coumarins, enaminones, acridinediones, and 1,4-dihydropyridines. researchgate.nettandfonline.com

The reaction of cyclohexane-1,3-dione with various substrates like aldehydes, malononitrile, and chalcones has been established for the creation of six-membered oxygen heterocycles. researchgate.net Furthermore, these diones are imperative precursors for the synthesis of a wide array of six-membered nitrogen-containing heterocycles under different catalytic conditions. researchgate.net For example, they have been used in the synthesis of 1,2,4-triazine derivatives which have shown potential as anti-proliferative agents and tyrosine kinase inhibitors. nih.gov The ability to form such a wide variety of fused heterocyclic systems highlights the importance of cyclohexane-1,3-dione as a fundamental building block in medicinal chemistry and drug discovery. nih.govresearchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from Cyclohexane-1,3-dione Derivatives

| Heterocyclic System | Key Reactants with Cyclohexane-1,3-dione | Reference |

| 4H-Chromenones | Aldehydes, Malononitriles | researchgate.net |

| 2H-Xanthenones | Aldehydes | researchgate.nettandfonline.com |

| Coumarins | Not specified | researchgate.nettandfonline.com |

| Enaminones | Amines | researchgate.netrsc.org |

| Acridinediones | Aldehydes, Amines | tandfonline.com |

| 1,4-Dihydropyridines | Aldehydes, Ammonium Acetate | tandfonline.comresearchgate.net |

| Pyran derivatives | Aromatic Aldehydes, Malononitrile | nih.gov |

| Pyridine derivatives | Aromatic Aldehydes, Ethyl Cyanoacetate | nih.gov |

| 1,2,4-Triazines | 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride | nih.gov |

Supramolecular Chemistry and Host-Guest Interactions

The principles of supramolecular chemistry, which involve non-covalent interactions, are crucial in the design of complex chemical systems with specific functions.

The cyclohexane-1,3-dione skeleton is a key component in designing molecules capable of acting as receptors and sensors. The inhibitory properties of certain herbicides and drugs containing this structure are due to their ability to chelate ferrous ions in the active sites of enzymes. nih.gov This chelation ability is a form of molecular recognition. Ligands synthesized from cyclohexane-1,3-dione, such as 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione, have been used to create metal complexes with Zn(II) and Cu(II), demonstrating their capacity to act as molecular receptors for metal ions. nih.gov While not directly involving cyclohexane-1,3-dione, related chiral building blocks like trans-cyclohexane-1,2-diamine are used to create receptors with specific recognition properties, highlighting the utility of the cyclohexane (B81311) scaffold in designing such molecules. researchgate.net

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by molecular recognition. rsc.org The specific chemical and shape recognition mechanisms guide the formation of these complex assemblies. rsc.org While direct research on the self-assembly of "Benzene;cyclohexane-1,3-dione" is not available, the broader concept of using molecular building blocks for self-assembly is well-established. For example, theoretical studies have explored the use of cyclohexane-1,3,5/2,4,6-hexacarboxylic acid as a molecular building block that can form well-aligned hydrogen bonds, a key interaction in self-assembly processes. zyvex.com

Polymer Chemistry and Material Science

In the realm of polymer chemistry, monomers containing cyclic structures are of growing interest due to the unique properties they impart to the resulting polymers, such as thermal and chemical stability. researchgate.net While direct polymerization of cyclohexane-1,3-dione is not prominently featured in the search results, the polymerization of a related compound, cyclohexa-1,3-diene, is well-documented. researchgate.netresearchgate.net Cyclohexa-1,3-diene can be derived from benzene (B151609) through microbial oxidation to produce cis-5,6-dihydroxy-1,3-cyclohexadiene, which can then be polymerized. researchgate.net

The polymerization of cyclohexa-1,3-diene can be controlled to produce polymers with specific microstructures, which are precursors to electron-conductive poly(p-phenylene). researchgate.net Anionic polymerization of cyclohexa-1,3-diene can yield crystalline polymers. researchgate.net Furthermore, block copolymers of 1,3-cyclohexadiene and styrene have been synthesized, demonstrating the potential to incorporate the cyclohexane ring into advanced polymer architectures. researchgate.net In a different context, conjugated microporous polymers (CMPs) have been synthesized using 1,3,5-benzene and 1,3,5-triazine nodes, showcasing the use of benzene-like structures in creating porous materials for applications like gas adsorption. rsc.org

Photonic and Electronic Materials

Chromophores and Fluorophores for Optical ApplicationsWhile complex molecules containing dione (B5365651) substructures have been investigated for their fluorescent properties, specific photophysical data (such as absorption/emission spectra and fluorescence quantum yields) for phenyl-cyclohexane-1,3-dione are not available. The existing research on chromophores and fluorophores focuses on other classes of compounds.

Due to the lack of specific research findings in these areas, it is not possible to provide the thorough, data-driven article as requested.

Components in Organic Semiconductors and Dyes for Optoelectronics

The functional core of "this compound" and its derivatives offers a versatile platform for the synthesis of advanced materials for optoelectronics. The dicarbonyl functionality and the saturated six-membered ring can be chemically modified to fine-tune the electronic properties of the resulting molecules. This adaptability allows for the creation of tailored organic semiconductors and dyes with specific characteristics for various optoelectronic devices.

One notable area of application is in the development of tautomeric organic semiconductors. For instance, derivatives of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione, which are structurally related to the this compound framework, have been synthesized and investigated for their potential in organic field-effect transistors (OFETs). These compounds exhibit rapid tautomerization through intramolecular double proton transfer. A monoalkylated derivative, designed to have a lamellar packing structure suitable for charge transport in thin films, has demonstrated a hole mobility of up to 0.012 cm²/V·s in an OFET. rsc.org This performance highlights the potential of such dione-containing structures in semiconductor applications.

In the realm of organic light-emitting diodes, cyclohexane-fused quinoxaline derivatives have been explored as emitters. By incorporating the cyclohexane unit, researchers have been able to modify the electron-withdrawing ability and the degree of conjugation in the acceptor part of the molecule. This strategic design has led to the development of blue to cyan fluorescent emitters with high photoluminescence quantum yields and good thermal stability. For example, OLEDs fabricated with these emitters have shown promising performance, although specific data for a "this compound" based emitter is not detailed in the provided search results.

The versatility of the cyclohexane-1,3-dione scaffold is further demonstrated by its use in the synthesis of various heterocyclic compounds that are of interest in materials science. While many of these have been explored for their biological activity, the underlying synthetic accessibility opens avenues for their adaptation into optoelectronic materials. The ability to readily introduce different functional groups onto the cyclohexane-1,3-dione core allows for the systematic tuning of properties such as absorption and emission wavelengths, energy levels, and charge transport characteristics.

Below are interactive data tables summarizing the performance of materials related to the "this compound" core structure in organic electronic devices, based on the available research findings.

Table 1: Performance of a Tautomeric Organic Semiconductor in an OFET

| Compound Class | Device Type | Key Feature | Hole Mobility (cm²/V·s) |

| 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivative | OFET | Tautomerism | 0.012 |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of cyclohexane-1,3-dione derivatives has traditionally relied on methods like the Michael-Claisen condensation. google.com Future research is poised to move beyond these classic routes to develop more efficient, atom-economical, and sustainable synthetic strategies.

Key areas for development include:

One-Pot and Tandem Reactions: Expanding on established one-pot procedures, such as the C-acylation of cyclohexane-1,3-diones, will be a priority. researchgate.net The development of a regio-selective Michael-Claisen process using precursors like substituted acetones and α,β-unsaturated esters represents a step in this direction. google.com Future work could focus on designing cascade reactions that rapidly build molecular complexity from simple starting materials, minimizing intermediate purification steps.

Catalytic Approaches: There is significant scope for developing novel catalytic systems, including organocatalysis, photocatalysis, and electrocatalysis, for the synthesis of the 2-phenylcyclohexane-1,3-dione (B13980828) core and its derivatives. These methods offer potential for milder reaction conditions, higher selectivity, and reduced waste compared to stoichiometric reagents.

Flow Chemistry: The application of continuous flow technology could enable safer, more scalable, and highly controlled synthesis. Flow reactors can improve heat and mass transfer, allow for the safe use of hazardous intermediates, and facilitate rapid reaction optimization, which is particularly advantageous for producing libraries of derivatives for screening purposes.

| Synthetic Strategy | Precursors | Key Features | Reference |

| Regio-selective Michael-Claisen Process | Substituted acetone (B3395972), α,β-unsaturated esters | One-pot synthesis of substituted cyclohexane-1,3-diones. | google.com |

| One-Pot C-Acylation | Cyclohexane-1,3-diones, N-perfluoroacylimidazole | Efficient synthesis of 2-perfluoroalkanoylcyclohexane-1,3-diones. | researchgate.net |

| Amine-Catalyzed Reaction | 2-Acyl-cyclohexane-1,3-dione, Aromatic aldehyde | Synthesis of unsaturated derivatives via a Dean-Stark trap. | mdpi.com |

Exploration of Unconventional Reactivity and Transformations

The chemical versatility of the cyclohexane-1,3-dione scaffold is well-established, serving as a precursor to numerous heterocyclic systems like 4H-chromenones, xanthenones, and acridinediones. tandfonline.comresearchgate.netresearchgate.net Future research will likely focus on uncovering and harnessing less conventional reaction pathways.

Emerging areas of exploration include:

Asymmetric Catalysis: While the core structure is achiral, many of its complex derivatives possess stereocenters. A major future direction is the development of enantioselective transformations targeting the methylene (B1212753) group or subsequent modifications, providing access to chiral building blocks for pharmaceutical synthesis.

Photochemical and Electrochemical Reactions: The carbonyl groups of 2-phenylcyclohexane-1,3-dione are chromophores, suggesting potential for novel photochemical reactions, such as [2+2] cycloadditions or Norrish-type reactions, to create unique molecular architectures. Similarly, its electrochemical properties could be exploited for redox-neutral transformations and electrosynthesis.

Domino and Multicomponent Reactions: The dione (B5365651) is an excellent candidate for multicomponent reactions (MCRs), which combine three or more reactants in a single step. nih.gov Designing novel MCRs and domino sequences, like the iodine-catalyzed Knoevenagel/6π-electrocyclization for 2H-pyran synthesis, can rapidly generate diverse and complex molecular libraries from simple precursors. sigmaaldrich.comchemicalbook.com

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Reaction Prediction and Optimization: ML models can be trained on large reaction databases to predict the outcomes of unknown reactions, identify optimal reaction conditions (catalysts, solvents, temperature), and even suggest novel synthetic routes. nih.govdigitellinc.combeilstein-journals.org Platforms like AI-Chemist demonstrate the potential for fully automated synthesis, from planning to execution. wiley.com These tools can significantly reduce the experimental effort required to develop new derivatives and transformations.

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties. By combining these models with predictive algorithms for bioactivity and synthetic accessibility, researchers can design new 2-phenylcyclohexane-1,3-dione derivatives tailored for specific biological targets, such as enzymes or receptors.

Quantitative Structure-Activity Relationship (QSAR): As has been demonstrated for 2-acyl-cyclohexane-1,3-dione derivatives, 3D-QSAR analysis and molecular docking studies can build robust models that predict the biological activity of new compounds. nih.govresearchgate.net This computational screening allows for the prioritization of the most promising candidates for synthesis and testing, streamlining the drug and herbicide discovery process. nih.govresearchgate.net

| AI/ML Application | Description | Potential Impact on Research |

| Reaction Condition Prediction | Deep learning models trained on databases (e.g., Reaxys) to sequentially predict catalysts, solvents, and reagents. beilstein-journals.org | Accelerates the optimization of synthetic procedures for new derivatives. |

| Forward Reaction Prediction | Models that predict the major product(s) for a given set of reactants and conditions. nih.gov | Validates the feasibility of proposed synthetic pathways and helps in mechanism elucidation. |

| Retrosynthesis Planning | AI tools that suggest synthetic routes by breaking down a target molecule into simpler precursors. nih.govacs.org | Aids chemists in designing efficient and novel syntheses for complex targets. |

| QSAR & Docking Studies | Computational models that correlate molecular structure with biological activity to predict the potency of new compounds. nih.gov | Prioritizes the synthesis of derivatives with high predicted activity, saving time and resources. |

Sustainable Chemistry and Circular Economy Implications

The principles of green chemistry and the circular economy are becoming central to modern chemical research, aiming to minimize waste, reduce environmental impact, and enhance resource efficiency. researchgate.netmdpi.comcam.ac.uk

Green Synthesis Routes: Future synthetic methodologies for 2-phenylcyclohexane-1,3-dione should prioritize the 12 Principles of Green Chemistry. This includes using renewable feedstocks, employing catalytic instead of stoichiometric reagents, minimizing the use of hazardous solvents, and designing processes with high atom economy. mdpi.com The development of one-pot syntheses is a step in this direction. google.com

Waste Valorization and Recyclability: A circular economy approach would involve designing processes where byproducts or waste streams can be repurposed. researchgate.net For instance, solvents could be recycled, and catalysts could be recovered and reused. Research could also explore the synthesis of 2-phenylcyclohexane-1,3-dione from bio-based feedstocks, integrating it into a biorefinery concept.

Lifecycle Assessment: Applying a product life cycle analysis (LCA) to the synthesis and application of 2-phenylcyclohexane-1,3-dione derivatives would allow for a comprehensive assessment of their environmental impact, from raw material sourcing to end-of-life. researchgate.net This can help identify "hotspots" in the process and guide the development of more sustainable alternatives.

Multidisciplinary Research Perspectives and Applications in Emerging Fields

The core structure of cyclohexane-1,3-dione is found in numerous molecules with a broad spectrum of biological activities, positioning it as a privileged scaffold for multidisciplinary research. tandfonline.comresearchgate.net

Medicinal Chemistry: Derivatives have shown significant potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. tandfonline.comnih.gov For example, certain 1,2,4-triazine derivatives synthesized from this scaffold have been evaluated as c-Met kinase inhibitors for cancer therapy. nih.gov Future work will involve synthesizing focused libraries of derivatives and screening them against a wider range of biological targets to discover new therapeutic leads.

Agrochemistry: The inhibition of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme is a key mechanism of action for triketone herbicides. nih.govresearchgate.net Derivatives of 2-acyl-cyclohexane-1,3-dione have been extensively studied for this purpose. nih.govresearchgate.net Ongoing research will focus on developing new, more potent, and selective herbicides with favorable environmental profiles.

Materials Science: The unique electronic and structural properties of the dione system suggest potential applications in materials science. Derivatives could be explored as building blocks for organic electronic materials, functional polymers, or as components in chemical sensors and photosensitive materials, analogous to the applications seen for the related indane-1,3-dione scaffold. mdpi.com

Q & A

Basic Research Questions

Q. How do the structural and electronic differences between benzene and cyclohexane-1,3-dione influence their reactivity in synthetic chemistry?

- Methodological Answer : Benzene is an aromatic hydrocarbon (C₆H₆) stabilized by delocalized π-electrons, making it less reactive toward addition reactions. Cyclohexane-1,3-dione (CHD), a β-diketone with two ketone groups in a six-membered ring, exhibits keto-enol tautomerism, enhancing its reactivity as a nucleophile or electrophile in condensation reactions (e.g., Knoevenagel or Michael additions). Experimental verification involves comparing reaction rates with electrophiles (e.g., bromine) or analyzing tautomeric equilibria via NMR .

Q. What are standard synthetic routes for preparing cyclohexane-1,3-dione derivatives, and how are reaction conditions optimized?

- Methodological Answer : Cyclohexane-1,3-dione derivatives are synthesized via condensation reactions with aryl amines or aldehydes. For example, 2-(((2,4-difluorophenyl)amino)methylene)cyclohexane-1,3-dione is prepared by reacting 2,4-difluoroaniline with CHD under acidic conditions. Optimization involves varying solvents (e.g., acetic acid), temperatures, and catalysts (e.g., p-TsOH) to maximize yields. Monitoring via TLC and HPLC ensures purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products